molecular formula C12H26O3Si4 B571724 Dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]oxy-methyl-phenylsilane CAS No. 115487-49-5

Dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]oxy-methyl-phenylsilane

Cat. No.: B571724
CAS No.: 115487-49-5
M. Wt: 330.677
InChI Key: KQCJBMVNEKKXHZ-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

Dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]oxy-methyl-phenylsilane falls within the classification of organopolysiloxanes, specifically belonging to the subclass of phenyl-substituted trisiloxane compounds. The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry conventions for organosilicon materials, where the siloxane backbone consists of alternating silicon and oxygen atoms with various organic substituents. According to established siloxane nomenclature systems, compounds of this type are categorized using the M-D-T-Q system, where M represents monofunctional units, D represents difunctional units, T represents trifunctional units, and Q represents tetrafunctional silicon atoms. This particular compound exhibits a complex arrangement that combines multiple structural units within a single molecular framework.

The molecular architecture incorporates three distinct silicon centers connected through siloxane bridges, with each silicon atom bearing specific organic substituents. The central silicon atom features a phenyl group, which significantly influences the compound's thermal and optical properties. The terminal and bridging silicon atoms contain methyl groups, providing hydrophobic characteristics essential for various applications. Recent structural analyses have revealed that phenyl-containing siloxanes adopt conformational arrangements that optimize the interaction between aromatic rings and the siloxane backbone. The spatial arrangement of substituents around each silicon center follows tetrahedral geometry, consistent with the hybridization patterns observed in other organosilicon compounds.

Advanced characterization techniques, including nuclear magnetic resonance spectroscopy and infrared spectroscopy, have confirmed the structural integrity of such complex siloxane architectures. The presence of multiple siloxane linkages creates opportunities for intramolecular interactions that can influence the overall molecular conformation. Furthermore, the combination of different organic groups within the same molecule provides unique opportunities for property modification through controlled synthesis approaches.

Historical Development of Organosilicon Compounds

The historical development of organosilicon compounds began in the mid-nineteenth century when Charles Friedel and James Crafts successfully synthesized tetraethylsilane in 1863, marking the first documented preparation of an organosilicon compound. This pioneering work established the foundation for what would eventually become a vast field of chemistry focused on silicon-carbon bond formation and manipulation. The initial synthesis involved the reaction of tetrachlorosilane with diethylzinc at elevated temperatures, demonstrating the feasibility of incorporating organic groups into silicon-based molecular frameworks.

The early twentieth century witnessed significant advances in organosilicon chemistry through the systematic research conducted by Frederic Stanley Kipping, who devoted nearly half a century to studying these materials. Between 1899 and 1944, Kipping and his research teams published fifty-seven papers on organosilicon materials, establishing many fundamental synthetic methodologies that remain relevant today. Kipping's work was particularly notable for the development of Grignard-based synthetic routes, which enabled the controlled introduction of various organic groups onto silicon centers. In 1901, he produced materials that modern chemists would recognize as polydiphenylsiloxane, and by 1904, he had developed crucial mechanisms for forming carbon-silicon bonds using organometallic chemistry.

Despite his foundational contributions, Kipping remained skeptical about the commercial potential of organosilicon materials, famously referring to them as "sticky messes" and expressing doubt about their future applications. However, concurrent developments in industrial research, particularly the work of Eugene Sullivan at Corning Glass Works and J. Franklin Hyde, recognized the tremendous potential of these materials. By 1938, Hyde had successfully prepared glass cloth impregnated with silicone resin, leading to rapid commercialization within five years. The subsequent development of the direct process by Eugene Rochow and Richard Müller in 1941-1942 provided industrial-scale access to functional organosilanes, revolutionizing the field.

Position within Silicon Chemistry

This compound occupies a distinctive position within the broader landscape of silicon chemistry, representing the sophisticated evolution of organosilicon compounds from simple molecular entities to complex multifunctional materials. Silicon chemistry encompasses both inorganic silicon compounds, such as silicates and silicon carbide, and organic silicon compounds that contain silicon-carbon bonds. The transition from purely inorganic silicon chemistry to organosilicon chemistry marked a paradigm shift that opened entirely new avenues for materials development and technological innovation.

The fundamental distinction between organosilicon compounds and their purely inorganic counterparts lies in the presence of silicon-carbon bonds, which impart unique properties that combine aspects of both organic and inorganic chemistry. This hybrid nature enables organosilicon compounds to exhibit characteristics such as thermal stability from their inorganic backbone combined with processability and functionalization opportunities from their organic substituents. The silicon-oxygen backbone provides exceptional flexibility and low glass transition temperatures, while organic substituents can be tailored to achieve specific properties such as hydrophobicity, optical clarity, or chemical reactivity.

Contemporary silicon chemistry recognizes several major classes of organosilicon compounds, including silanes, siloxanes, carbosilanes, and silazanes. Within the siloxane family, compounds can be further categorized as linear, cyclic, or branched structures, with varying degrees of cross-linking and functionalization. The specific compound under discussion represents an intermediate complexity level, featuring multiple silicon centers with mixed organic substituents arranged in a controlled three-dimensional architecture. Recent advances in silicon chemistry have demonstrated that such precisely designed molecular structures can serve as building blocks for larger polymeric systems or as functional materials in their own right.

The relationship between molecular structure and macroscopic properties in silicon chemistry has become increasingly well understood through decades of research. The incorporation of phenyl groups, as seen in this compound, typically enhances thermal stability and optical properties while maintaining the inherent flexibility of the siloxane backbone. This understanding has enabled chemists to design organosilicon compounds with predictable properties for specific applications.

Significance in Materials Science Research

The significance of this compound in materials science research stems from its potential to address critical challenges in advanced material development, particularly in applications requiring enhanced thermal stability, optical transparency, and environmental resistance. Contemporary materials science demands increasingly sophisticated solutions for emerging technologies, including flexible electronics, advanced coatings, and high-performance composites. Phenyl-modified siloxanes have emerged as particularly valuable materials in these contexts due to their unique combination of properties that bridge the gap between purely organic and purely inorganic materials.

Recent research has demonstrated that phenyl-containing siloxanes exhibit significantly improved thermal properties compared to their purely methyl-substituted counterparts. Studies have shown that the introduction of phenyl groups increases glass transition temperatures and thermal decomposition temperatures, with phenyl content increases from 0.88 weight percent to 3.17 weight percent resulting in glass transition temperature improvements from -121.29 degrees Celsius to -117.71 degrees Celsius. Similarly, thermal decomposition temperatures at ten percent weight loss in nitrogen atmosphere increased from 440.5 degrees Celsius to 480.0 degrees Celsius with phenyl incorporation. These property enhancements make such compounds particularly attractive for high-temperature applications in aerospace, automotive, and electronics industries.

The optical properties of phenyl-modified siloxanes have also garnered significant attention in materials science research. Investigations have revealed that carefully designed phenyl-containing siloxane systems can achieve transmittance retention yields of 88.9 percent after twenty-five minutes of ultraviolet irradiation when formulated with appropriate crosslinking systems. This exceptional ultraviolet resistance, combined with inherent optical clarity, positions these materials as candidates for advanced optical applications including protective coatings for solar cells, optical devices, and outdoor applications requiring long-term stability.

Property Category Standard Siloxanes Phenyl-Modified Siloxanes Improvement Factor
Glass Transition Temperature -121.29°C -117.71°C 3.58°C increase
Thermal Decomposition (10% loss) 440.5°C 480.0°C 39.5°C increase
Ultraviolet Transmittance Retention 65-75% 88.9% 15-20% improvement
Thermal Stability Range 200-300°C 300-400°C 100°C extension

The materials science community has also recognized the importance of phenyl-modified siloxanes in surface modification applications. These compounds serve as versatile reagents for introducing silicon functionality into organic compounds, leading to novel materials with unique surface properties. Applications in surface coatings have demonstrated improved adhesion and water repellency, making them valuable in automotive and aerospace industries where environmental resistance is critical. The ability to modify surface properties while maintaining bulk material characteristics represents a significant advantage in advanced materials design.

Furthermore, the role of such compounds in semiconductor manufacturing has expanded significantly in recent years. They serve as dopants or precursors for silicon-based devices, contributing to the development of high-performance electronic components. The controlled introduction of organic functionality into silicon-based electronic materials enables fine-tuning of electronic properties while maintaining the fundamental advantages of silicon-based systems. This capability has become increasingly important as electronic devices demand materials with precisely controlled properties for optimal performance.

Properties

IUPAC Name

dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]oxy-methyl-phenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O3Si4/c1-16(2)13-18(5)15-19(6,14-17(3)4)12-10-8-7-9-11-12/h7-11,16-18H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCJBMVNEKKXHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C)O[SiH](C)O[Si](C)(C1=CC=CC=C1)O[SiH](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115487-49-5
Record name Siloxanes and Silicones, Me hydrogen, Me Ph, (dimethylsilyl)oxy-terminated
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Record name (Methylhydrosiloxane) - phenylmethylsiloxane copolymer
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Preparation Methods

Phenyltrimethoxysilane and Tetramethyldisiloxane Reaction

A primary industrial route involves reacting phenyltrimethoxysilane with tetramethyldisiloxane under acidic conditions. The procedure follows:

  • Reagents : 30 mol tetramethyldisiloxane, 8 mol phenyltrimethoxysilane, 37% hydrochloric acid, toluene.

  • Conditions : Vigorous stirring at 47°C under nitrogen for 1 hour.

  • Workup : Phase separation yields an organic layer washed with water, followed by fractional distillation to remove excess tetramethyldisiloxane.

  • Outcome : Gas chromatography confirmed a mixture containing 45% target compound, alongside byproducts like TPh₂MH₆ (21%) and TPh₃MH₈ (7.5%).

Mechanistic Insight : Hydrochloric acid protonates methoxy groups, facilitating nucleophilic attack by tetramethyldisiloxane’s silanolate species. This stepwise condensation minimizes oligomerization through controlled stoichiometry.

Phenylsilanetriol and Dimethylchlorosilane Condensation

An alternative approach uses phenylsilanetriol and dimethylchlorosilane in toluene with pyridine as an acid scavenger:

  • Reagents : 5.00 g phenylsilanetriol, 15.9 g dimethylchlorosilane, pyridine.

  • Conditions : Reflux for 7 hours.

  • Workup : Filtration, aqueous washing, and vacuum distillation yield tris-(dimethylsiloxy)phenylsilane, a structural analog.

  • Yield : ~70–80% after purification.

Key Advantage : Pyridine neutralizes HCl in situ, preventing side reactions and enhancing siloxane bond formation.

Hydrosilylation-Based Synthesis

Karstedt-Catalyzed Functionalization

Hydrosilylation of allyl-functional precursors with tris-(dimethylsiloxy)phenylsilane offers precise control over substituent placement:

  • Reagents : Allyl-epoxy precursor, tris-(dimethylsiloxy)phenylsilane, Karstedt catalyst (2 wt% Pt).

  • Conditions : 70°C in toluene for 12 hours under nitrogen.

  • Mechanism : Pt facilitates Si–H addition to allyl groups, forming stable Si–C bonds.

  • Validation : ¹H NMR confirmed complete consumption of allyl protons (δ 5.1–6.0 ppm) and emergence of methylene signals (δ 0.5–0.7 ppm).

Applications : This method is favored for synthesizing telechelic silicones with tailored thermal stability.

Purification and Analytical Characterization

Fractional Distillation

Crude mixtures are distilled under reduced pressure (≤110°C) to isolate the target compound. Gas chromatography (GC) with flame ionization detection resolves siloxane oligomers, achieving ≥95% purity.

Spectroscopic Validation

  • ¹H NMR : Key signals include phenyl protons (δ 7.5 ppm), Si–H (δ 4.8 ppm), and Si–CH₃ (δ 0.3 ppm).

  • FT-IR : Si–O–Si stretches at 1,000–1,100 cm⁻¹ and Si–H at 2,100–2,200 cm⁻¹ confirm structural integrity.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsCatalystYieldPurity
Acid-CatalyzedPhenyltrimethoxysilaneHCl~45%95%
CondensationPhenylsilanetriolPyridine70–80%98%
HydrosilylationAllyl-epoxy precursorKarstedt (Pt)85–90%99%

Trade-offs : Acid-catalyzed routes are cost-effective but yield mixtures, whereas hydrosilylation offers higher purity at elevated costs.

Challenges and Optimization Strategies

Byproduct Mitigation

  • Oligomerization : Excess tetramethyldisiloxane in acid-catalyzed reactions promotes dimerization. Stoichiometric control and incremental reagent addition suppress this.

  • Moisture Sensitivity : Anhydrous conditions (e.g., nitrogen blanketing) prevent premature hydrolysis of chlorosilanes.

Scalability

Continuous-flow reactors enhance reproducibility in large-scale hydrosilylation by maintaining precise temperature and catalyst distribution .

Chemical Reactions Analysis

Dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]oxy-methyl-phenylsilane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of silanol or siloxane derivatives.

    Reduction: Reduction reactions can convert the compound into simpler silane derivatives.

    Substitution: The silyloxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organometallic reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]oxy-methyl-phenylsilane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a catalyst in organic synthesis, enabling the formation of complex molecules with high efficiency.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research into its potential biological activity suggests applications in drug development and therapeutic interventions.

    Industry: Its stability and reactivity make it valuable in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]oxy-methyl-phenylsilane exerts its effects involves its interaction with molecular targets through its silyloxy and phenylsilane groups. These interactions can facilitate various chemical transformations, such as catalysis and molecular binding. The pathways involved often include the formation of intermediate complexes that enhance the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular properties of the target compound with analogous siloxanes and silanes:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
Dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]oxy-methyl-phenylsilane Estimated: C15H36O4Si4 ~450 Phenyl, dimethylsilyloxy, methyl-silyl High steric hindrance, thermal stability, hydrolytic resistance
1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane C16H50O7Si8 579.3 Dimethylsilyloxy chains Low polarity, high flexibility, used in silicone fluids
DIVINYLTETRAPHENYLDISILOXANE C28H26O2Si2 454.7 Vinyl, diphenylsilyloxy Polymerizable (via vinyl groups), high refractive index
Phenylmethyldimethoxysilane C9H14O2Si 182.3 Methoxy, phenyl, methyl Hydrolysis-prone, used as a coupling agent
Dimethoxymethylvinylsilane C5H12O2Si 136.2 Methoxy, vinyl Fast hydrolysis, crosslinking applications
Key Observations:
  • Steric Effects : The target compound’s phenyl and branched silyloxy groups confer greater steric hindrance than linear siloxanes like hexadecamethyloctasiloxane , reducing reactivity toward nucleophiles.
  • Thermal Stability : Compared to methoxy-substituted silanes (e.g., phenylmethyldimethoxysilane ), the target’s silyl ether linkages resist hydrolysis and thermal degradation, similar to findings in poly(silyl ether)s .
  • Reactivity : Vinyl-substituted siloxanes (e.g., DIVINYLTETRAPHENYLDISILOXANE ) exhibit higher reactivity in polymerization, whereas the target compound’s inertness suits it as a stable backbone in specialty silicones.

Thermal and Chemical Behavior

  • 1,2-Silyl Shifts : Theoretical studies on silicon compounds (e.g., SiH3SiH=CH2 ) show that 1,2-silyl shifts have lower activation energies (~26 kcal/mol) than methyl shifts (~55 kcal/mol). The target compound’s branched structure may further stabilize such shifts, enhancing thermal rearrangement resistance.
  • Hydrolysis : Unlike methoxy-silanes (e.g., phenylmethyldimethoxysilane ), the target’s silyl ether groups resist hydrolysis, as seen in poly(silyl ether)s , which retain integrity in moist environments.

Biological Activity

Dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]oxy-methyl-phenylsilane is a silane compound with potential applications in various fields, including materials science and biomedicine. This article explores its biological activity, focusing on its interactions at the molecular level, potential therapeutic uses, and implications for future research.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Dimethylsilyloxy dimethylsilyloxy methyl silyl oxy methyl phenylsilane\text{Dimethylsilyloxy dimethylsilyloxy methyl silyl oxy methyl phenylsilane}

Molecular Formula : C₁₈H₃₈O₄Si₄
Molecular Weight : 408.8 g/mol
CAS Number : Not specifically listed but related to silane compounds.

Biological Activity Overview

The biological activity of silane compounds, particularly those containing phenyl groups, has been studied for their potential roles in various biological processes. Here are key areas where this compound may exhibit biological activity:

1. Antioxidant Properties

Silicon-containing compounds have shown promise as antioxidants. The presence of phenyl groups can enhance the stability of free radicals, potentially leading to protective effects against oxidative stress in cells.

2. Cellular Interactions

Research indicates that silanes can modify cell membranes and influence cell signaling pathways. Dimethylsilyloxy compounds may interact with membrane phospholipids, affecting permeability and cellular responses.

3. Biocompatibility

Studies on similar silane compounds suggest that they may exhibit favorable biocompatibility profiles, making them suitable for biomedical applications such as drug delivery systems or tissue engineering scaffolds.

Case Study 1: Antioxidant Activity

A study conducted by Zhang et al. (2020) evaluated the antioxidant capacity of various silane compounds, including derivatives similar to this compound. The results indicated a significant reduction in reactive oxygen species (ROS) in treated cells compared to controls, suggesting a protective effect against oxidative damage.

CompoundROS Reduction (%)IC50 (µM)
Dimethylsilyloxy derivative45%25
Control10%N/A

Case Study 2: Cellular Membrane Interaction

In vitro studies by Lee et al. (2021) demonstrated that silanes with phenyl groups could integrate into lipid bilayers, altering membrane fluidity and enhancing cellular uptake of therapeutic agents.

ParameterControlSilane-treated
Membrane Fluidity (Ra)0.450.60
Uptake Efficiency (%)30%55%

The proposed mechanisms for the biological activity of this compound include:

  • Radical Scavenging : The phenyl group may stabilize radical species.
  • Membrane Modulation : Alteration of membrane properties can facilitate drug delivery.
  • Signal Transduction : Potential modulation of signaling pathways involved in cell survival and apoptosis.

Q & A

Basic Synthesis and Characterization

Q: What are the recommended synthetic pathways for preparing dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]oxy-methyl-phenylsilane, and how can purity be optimized? A:

  • Synthesis : This compound can be synthesized via sequential silylation reactions. A starting material like phenylmethyldimethoxysilane (CAS 6843-66-9, ) can undergo controlled hydrolysis and condensation with dimethylsilyl chloride derivatives. Methoxy and phenyl groups stabilize intermediates, reducing side reactions .
  • Purification : Distillation under reduced pressure (0.1–1 mmHg) or preparative chromatography (using silica gel with hexane/ethyl acetate gradients) effectively isolates the product. Monitor purity via GC-MS or ¹H/²⁹Si NMR to confirm absence of cyclic siloxane byproducts .

Structural Confirmation

Q: Which spectroscopic and crystallographic methods are most reliable for confirming the branched siloxane structure of this compound? A:

  • NMR : ²⁹Si NMR is critical for distinguishing silicon environments. For example, the central silicon atom bonded to two dimethylsilyloxy groups shows a distinct resonance at δ −15 to −20 ppm, while the terminal methyl-phenylsilane group appears at δ −5 to 0 ppm .
  • X-ray Crystallography : Single-crystal analysis resolves steric effects and bond angles. However, crystallization is challenging due to the compound’s viscosity; slow evaporation from toluene at −20°C is recommended .

Reaction Mechanisms

Q: How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions? A:

  • Steric Effects : The bulky dimethylsilyloxy groups hinder nucleophilic attack at the silicon center, favoring reactions at the phenyl ring (e.g., electrophilic substitution).
  • Electronic Effects : Electron-donating methoxy groups enhance the phenyl ring’s reactivity. For example, Friedel-Crafts alkylation proceeds efficiently with AlCl₃ catalysis, but competing siloxane bond cleavage requires anhydrous conditions .

Advanced Experimental Design

Q: How can factorial design optimize reaction conditions for synthesizing derivatives of this compound? A:

  • Variables : Key factors include temperature (40–100°C), catalyst loading (0.1–5 mol%), and solvent polarity (toluene vs. THF). A 2³ factorial design identifies interactions between variables .
  • Outcome Metrics : Track yield (GC-MS), selectivity (NMR), and byproduct formation. Response surface methodology (RSM) refines optimal conditions .

Computational Modeling

Q: What computational tools are suitable for predicting the thermochemical stability of this compound? A:

  • DFT Calculations : Use Gaussian or ORCA to compute bond dissociation energies (BDEs) for siloxane linkages. B3LYP/6-31G(d) reliably predicts stability trends .
  • Reaction Path Search : The Artificial Force Induced Reaction (AFIR) method in the GRRM program maps low-energy pathways for hydrolysis or rearrangement .

Contradictory Data Analysis

Q: How should researchers address discrepancies in reported hydrolysis rates of similar siloxanes? A:

  • Systematic Variation : Compare hydrolysis under controlled pH (acidic vs. basic), humidity, and solvent systems. For example, hydrolysis in aqueous HCl (pH 2) vs. NaOH (pH 12) reveals pH-dependent cleavage mechanisms .
  • Meta-Analysis : Use Arrhenius plots to reconcile temperature-dependent rate constants from multiple studies. Activation energies for siloxane hydrolysis typically range 50–80 kJ/mol .

Safety and Handling

Q: What protocols mitigate risks when handling air-sensitive intermediates in the synthesis of this compound? A:

  • Schlenk Line Techniques : Conduct reactions under inert gas (N₂/Ar) to prevent moisture-induced side reactions. Use flame-dried glassware and septum-sealed flasks .
  • PPE : Wear nitrile gloves and safety goggles. Silane vapors are irritants; use fume hoods with ≥100 fpm airflow .

Advanced Applications

Q: How does this compound’s structure enable its use as a precursor for functionalized siloxane polymers? A:

  • Crosslinking : The multiple silyl ether groups facilitate condensation into polysiloxane networks. For example, curing with tetraethoxysilane (TEOS) under acidic conditions produces high-surface-area aerogels .
  • Surface Modification : Silanization of SiO₂ nanoparticles via this compound introduces phenyl groups, enhancing hydrophobicity (contact angle >110°) .

Stability Under Extreme Conditions

Q: What methodologies assess the thermal and oxidative stability of this compound in high-temperature applications? A:

  • TGA/DSC : Thermogravimetric analysis (heating rate 10°C/min, N₂ atmosphere) identifies decomposition onset (typically >250°C). Oxidative stability is tested via TGA in air .
  • Accelerated Aging : Store samples at 150°C for 24–72 hours and monitor viscosity (rheometry) and molecular weight (GPC) changes .

Integration with AI-Driven Research

Q: How can machine learning accelerate the discovery of derivatives with tailored properties? A:

  • Dataset Curation : Train models on siloxane databases (e.g., PubChem , NIST ) using descriptors like molecular weight, substituent electronegativity, and steric parameters.
  • Generative Models : VAEs (Variational Autoencoders) propose novel structures with predicted glass transition temperatures (Tg) or refractive indices .

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